molecular formula C11H12N2OS B2738875 3-(2-ethoxyphenyl)-1H-imidazole-2-thione CAS No. 1152533-49-7

3-(2-ethoxyphenyl)-1H-imidazole-2-thione

Cat. No. B2738875
CAS RN: 1152533-49-7
M. Wt: 220.29
InChI Key: XXARSGOSKRNIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(2-ethoxyphenyl)-1H-imidazole-2-thione involves various methods, including cyclization reactions. One common approach is the reaction of an appropriate precursor (such as an imidazole derivative) with a thiol or isothiocyanate reagent. Detailed synthetic pathways and conditions can be found in the literature .


Molecular Structure Analysis

The molecular structure of 3-(2-ethoxyphenyl)-1H-imidazole-2-thione consists of a five-membered imidazole ring with a thione (sulfur) group at position 2. The ethoxyphenyl group is attached to position 3. X-ray crystallography studies have confirmed the arrangement of atoms in this compound .

Scientific Research Applications

Chemical Synthesis and Biological Activity

3-(2-ethoxyphenyl)-1H-imidazole-2-thione and its derivatives have been explored in various scientific research areas, particularly focusing on their synthesis and potential biological activities. Although direct studies on 3-(2-ethoxyphenyl)-1H-imidazole-2-thione are limited, related compounds provide insights into the applications of imidazole derivatives in medicinal chemistry.

  • Inhibitors of Dopamine Beta-Hydroxylase : Imidazole derivatives, such as 1-(2-thienylalkyl)imidazole-2(3H)-thiones, have been investigated for their ability to inhibit dopamine beta-hydroxylase (DBH), demonstrating potential therapeutic applications for conditions related to dopamine regulation. The study highlighted the importance of thiophene as a potent inhibitor, providing insights into the structure-activity relationships and the potential for analogs like 3-(2-ethoxyphenyl)-1H-imidazole-2-thione to serve similar roles (J. Mccarthy et al., 1990).

  • Antiulcer Agents : Research on imidazo[1,2-a]pyridines substituted at the 3-position, aiming for antisecretory and cytoprotective antiulcer properties, suggests a broader application for imidazole derivatives in addressing gastrointestinal conditions. Though not directly focusing on 3-(2-ethoxyphenyl)-1H-imidazole-2-thione, this study underscores the potential of imidazole derivatives in drug development for ulcer treatment (J. Starrett et al., 1989).

  • Corrosion Inhibition : Imidazole derivatives have also been explored for their corrosion inhibition properties, with studies indicating that certain imidazole molecules can significantly enhance the corrosion resistance of metals. This application is critical in materials science, suggesting an area where 3-(2-ethoxyphenyl)-1H-imidazole-2-thione derivatives could be of interest (M. Prashanth et al., 2021).

  • Nonacidic Antiinflammatory Agents : Another research direction involves the synthesis of novel 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles, evaluated as antiinflammatory agents. These findings indicate the potential for imidazole derivatives, including 3-(2-ethoxyphenyl)-1H-imidazole-2-thione, to serve as nonacidic antiinflammatory and analgesic agents, with one compound advancing to clinical trials (E. Toja et al., 1984).

  • Immunological Effects : The modulation of human T trypsinized lymphocytes by imidazo[2,1-b]thiazoles, including studies on their immunological effects, highlights another potential application area for imidazole derivatives. This research suggests that compounds structurally related to 3-(2-ethoxyphenyl)-1H-imidazole-2-thione could have implications in immunology and therapeutic interventions (S. Harraga et al., 1994).

properties

IUPAC Name

3-(2-ethoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-9(10)13-8-7-12-11(13)15/h3-8H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXARSGOSKRNIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.